molecular formula C18H17NO3S B2547568 N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034256-79-4

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2547568
CAS No.: 2034256-79-4
M. Wt: 327.4
InChI Key: RFWZVHLSRVQAOY-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Antiplasmodial Activities

A study by Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, indicating that benzamides, including structures similar to N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide, show promising activity against Plasmodium falciparum strains. This research underscores the potential of such compounds in the development of new antimalarial medications (Hermann et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of furan and thiophene derivatives have been extensively studied, demonstrating their utility in producing various heterocyclic compounds. For instance, Reddy et al. (2012) discussed the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via aza-Piancatelli rearrangement, showcasing the versatility of furan-2-yl compounds in organic synthesis (Reddy et al., 2012).

Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) explored the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This study highlights the potential of furan derivatives as potent anticancer agents (Romagnoli et al., 2015).

Functional Electrolytes in Energy Storage

Abe et al. (2006) presented research on novel type additives, including furan and thiophene derivatives, to improve the cathode cycleability performance in energy storage devices. This study provides insights into the application of such compounds in enhancing the efficiency of batteries (Abe et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-17(16-3-2-9-22-16)11-19-18(20)14-6-4-13(5-7-14)15-8-10-23-12-15/h2-10,12,17H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWZVHLSRVQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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